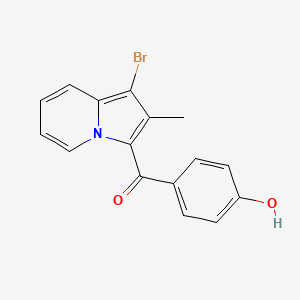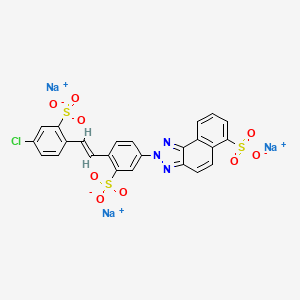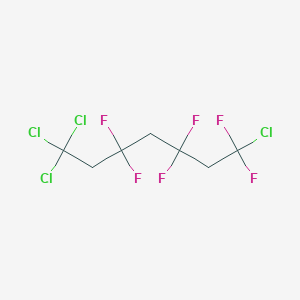
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane is a halogenated organic compound characterized by the presence of both chlorine and fluorine atoms
Méthodes De Préparation
The synthesis of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane typically involves halogenation reactions. One common method is the reaction of heptane with chlorine and fluorine gases under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the substitution of hydrogen atoms with chlorine and fluorine atoms. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation reactions to form corresponding alcohols or carboxylic acids. Reduction reactions may lead to the formation of partially or fully dehalogenated products.
Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes or alkynes.
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), reducing agents (e.g., lithium aluminum hydride), and oxidizing agents (e.g., potassium permanganate). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of halogenated compounds and their reactivity.
Biology: Researchers investigate its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: The compound is studied for its potential use in developing new pharmaceuticals, especially those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mécanisme D'action
The mechanism of action of 1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane involves its interaction with molecular targets such as enzymes and receptors. The presence of multiple halogen atoms allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1,1,1,7-Tetrachloro-3,3,5,5,7,7-hexafluoroheptane can be compared with other halogenated compounds, such as:
1,3,5,7-Tetrachloronaphthalene: Similar in having multiple chlorine atoms but differs in its aromatic structure.
Tetrachlorophthalic anhydride: Contains chlorine atoms and is used in different industrial applications.
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A silicon-based compound with different chemical properties and applications.
Propriétés
Numéro CAS |
76140-28-8 |
|---|---|
Formule moléculaire |
C7H6Cl4F6 |
Poids moléculaire |
345.9 g/mol |
Nom IUPAC |
1,1,1,7-tetrachloro-3,3,5,5,7,7-hexafluoroheptane |
InChI |
InChI=1S/C7H6Cl4F6/c8-6(9,10)2-4(12,13)1-5(14,15)3-7(11,16)17/h1-3H2 |
Clé InChI |
LQNVJVAEZFKBEF-UHFFFAOYSA-N |
SMILES canonique |
C(C(CC(F)(F)Cl)(F)F)C(CC(Cl)(Cl)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





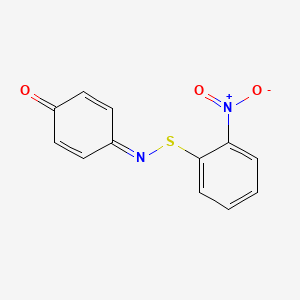

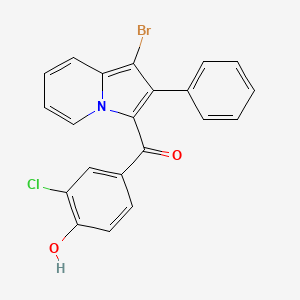
![{[1-(Benzenesulfonyl)-4-methylcyclohex-3-en-1-yl]methyl}(trimethyl)silane](/img/structure/B14452914.png)

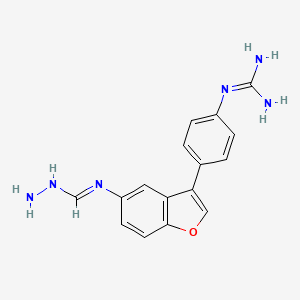
![tert-Butyl(dimethyl)[(2-methylidenecyclohexyl)oxy]silane](/img/structure/B14452926.png)

